3-glycidoxypropyltrimethoxysilane

Catalog No.
S570510
CAS No.
2530-83-8
M.F
C9H20O5Si
M. Wt
236.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-glycidoxypropyltrimethoxysilane

CAS Number

2530-83-8

Product Name

3-glycidoxypropyltrimethoxysilane

IUPAC Name

trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane

Molecular Formula

C9H20O5Si

Molecular Weight

236.34 g/mol

InChI

InChI=1S/C9H20O5Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9/h9H,4-8H2,1-3H3

InChI Key

BPSIOYPQMFLKFR-UHFFFAOYSA-N

SMILES

CO[Si](CCCOCC1CO1)(OC)OC

Synonyms

gamma-glycidoxypropyltrimethoxysilane

Canonical SMILES

CO[Si](CCCOCC1CO1)(OC)OC
  • Three methoxy groups (Si-OCH3): These groups readily react with hydroxyl groups (OH) on surfaces, particularly silica (SiO2), forming strong covalent bonds. This allows GPTMS to effectively modify and functionalize silica-based materials.
  • An epoxy ring: This reactive group can undergo various chemical reactions with other functional groups, enabling GPTMS to act as a coupling agent between different materials.

Here are some specific research applications of (3-Glycidoxypropyl)trimethoxysilane:

Surface modification of silica-based materials:

  • GPTMS is widely used to modify the surface properties of silica particles, gels, and fibers. By reacting with surface hydroxyl groups, it creates a covalently bonded organic layer, leading to several benefits:
    • Improved adhesion: The organic layer enhances the compatibility of silica with organic polymers, promoting stronger adhesion between dissimilar materials .
    • Enhanced hydrophobicity: The organic groups introduced by GPTMS can increase the water repellency of the silica surface, making it suitable for various applications like water-resistant coatings .
    • Functionalization: The epoxy ring of GPTMS can be further reacted with various functional groups, introducing desired functionalities to the silica surface for specific applications .

Synthesis of hybrid organic-inorganic materials:

  • GPTMS plays a crucial role in the synthesis of hybrid organic-inorganic materials, which combine the properties of organic and inorganic components. Its bifunctional nature allows it to:
    • Covalently bond to inorganic fillers: The methoxy groups react with surface hydroxyl groups on inorganic fillers like silica nanoparticles, creating a strong connection.
    • Interact with organic polymers: The epoxy ring can react with various functional groups present in organic polymers, forming a chemical linkage between the organic and inorganic phases .

These hybrid materials exhibit unique properties not found in their individual components, finding applications in various fields, including:

  • Coatings and composites: Improved mechanical properties, adhesion, and durability .
  • Sensors: Tailored functionalities for specific sensing applications .
  • Drug delivery: Controlled release and targeting of therapeutic agents .

Other research applications:

  • GPTMS is also employed in various other research areas, including:
    • Adhesion promotion: It can improve the bonding between dissimilar materials like glass, metals, and polymers .
    • Silane coupling agent: It can be used to couple different phases in composite materials, enhancing their mechanical properties .
    • Surface passivation: It can passivate the surface of nanoparticles, reducing their reactivity and improving their stability in various environments .

3-Glycidoxypropyltrimethoxysilane is a bifunctional organosilane compound with the molecular formula C9H20O5Si and a molecular weight of 236.34 g/mol. It features three methoxy groups and an epoxy group, making it highly reactive and versatile in various applications. This compound is primarily utilized as a coupling agent, enhancing the adhesion between organic materials and inorganic substrates such as glass and metals . It is a clear, light straw liquid that is soluble in various organic solvents, and it readily undergoes hydrolysis to form silanol groups, which can bond with hydroxyl groups on surfaces .

The chemical reactivity of 3-glycidoxypropyltrimethoxysilane is largely attributed to its epoxy group, which can undergo ring-opening reactions when exposed to nucleophiles such as water, alcohols, and amines. In acidic conditions, hydrolysis occurs, resulting in the formation of vicinal diols or alkoxysilanes . The reactions can lead to various products including ethers and carbonyl compounds depending on the reaction conditions . In basic solutions, the compound can participate in sol-gel processes, forming silica networks through condensation reactions .

3-Glycidoxypropyltrimethoxysilane can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting glycidol with trimethoxysilane under controlled conditions to ensure high yields and purity.
  • Sol-Gel Process: This method utilizes hydrolysis and condensation reactions of silanes in aqueous solutions, allowing for the formation of silica-based materials integrated with the silane compound .
  • Functionalization of Silica: The compound can also be grafted onto silica surfaces to enhance their properties for specific applications.

3-Glycidoxypropyltrimethoxysilane is widely used across various industries due to its unique properties:

  • Adhesives and Sealants: It acts as a coupling agent that improves adhesion between organic polymers and inorganic fillers.
  • Coatings: Used in coatings for metals and glass to enhance durability and resistance to environmental factors.
  • Composite Materials: Enhances the mechanical properties of composites reinforced with glass fibers or other fillers.
  • Biomedical

Research into the interaction of 3-glycidoxypropyltrimethoxysilane with various substrates indicates its effectiveness as a coupling agent. Studies have shown that it significantly improves the adhesion properties of epoxy coatings on metal surfaces by promoting chemical bonding through its reactive groups . Additionally, investigations into its reactivity in different media (aqueous vs. organic) have revealed insights into optimizing its use in sol-gel processes for material synthesis .

Several compounds share structural similarities with 3-glycidoxypropyltrimethoxysilane. Here are some notable examples:

Compound NameFunctional GroupsUnique Features
3-AminopropyltriethoxysilaneAmino groupEnhances adhesion through amine interactions
VinyltriethoxysilaneVinyl groupUseful in polymerization reactions
TrimethoxysilaneMethoxy groupsGeneral silane used for surface modification
3-MercaptopropyltrimethoxysilaneThiol groupProvides unique reactivity for metal bonding

While all these compounds are silanes with reactive functional groups, 3-glycidoxypropyltrimethoxysilane's unique epoxy functionality allows it to participate in specific

Physical Description

Liquid; OtherSolid

GHS Hazard Statements

Aggregated GHS information provided by 1865 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 277 of 1865 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 1588 of 1865 companies with hazard statement code(s):;
H318 (55.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (34.63%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

25704-87-4
2530-83-8

Wikipedia

(3-glycidoxypropyl)trimethoxysilane

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Synthetic rubber manufacturing
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Modify: 2023-08-15

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